molecular formula C14H17N3O3S2 B2705784 N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine CAS No. 869075-41-2

N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine

Cat. No.: B2705784
CAS No.: 869075-41-2
M. Wt: 339.43
InChI Key: WJVGTXBBDMGZIE-UHFFFAOYSA-N
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Description

N'-[2-(4-Methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed by integrating two pharmaceutically active motifs: a guanidine group and a thiophene-sulfonamide moiety. The guanidine functional group is a well-established key pharmacophore in a wide spectrum of therapeutic agents, known for its strong basicity and ability to engage in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets . This scaffold is found in compounds with diverse biological activities, including those affecting the central nervous system, acting as anti-inflammatory agents, and serving as chemotherapeutic agents . Furthermore, the simple guanidine molecule itself is a known acetylcholine releasing agent, providing a foundation for investigating its potential in neurological research . The thiophene ring, a five-membered heterocycle, is another privileged structure in drug development. Recent research highlights thiophene derivatives for their potent antibacterial efficacy against resistant pathogens and their promising role as viral entry inhibitors, particularly against the Ebola virus . The incorporation of a sulfonamide group enhances the molecular properties, often contributing to improved binding affinity and metabolic stability. This combination makes this compound a versatile and promising scaffold for researchers developing novel therapeutic compounds, particularly for projects targeting infectious diseases, neurological conditions, and inflammation. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-thiophen-2-ylsulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-20-12-6-4-11(5-7-12)8-9-16-14(15)17-22(18,19)13-3-2-10-21-13/h2-7,10H,8-9H2,1H3,(H3,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVGTXBBDMGZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine typically involves the condensation of thiophene-2-sulfonyl chloride with N-(4-methoxyphenethyl)carbamimidoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the thiophene ring can interact with various proteins, affecting their function and stability .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The structural uniqueness of the target compound lies in its thiophene-2-sulfonyl group , which distinguishes it from other guanidine derivatives. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Features Synthesis Yield
N'-[2-(4-Methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine Thiophene-2-sulfonyl, 4-methoxyphenylethyl ~350 (estimated) Sulfonyl group enhances polarity and acidity Not reported
Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl- () Tetramethyl, 4-methoxyphenyl 221.3 Methyl groups reduce steric hindrance Not reported
N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine () Phenyl, trimethyl, 4-methoxyphenyl ~290 (estimated) Non-classical C–H···O hydrogen bonding Not reported
Compound 127 () Benzofuran, di-tert-butoxycarbonyl ~600 (estimated) Bulky tert-butoxy groups hinder reactivity 39%

Key Observations :

  • The 4-methoxyphenylethyl moiety is a common feature in pharmaceuticals (e.g., Formoterol-related compounds in ), suggesting improved membrane permeability due to the methoxy group’s lipophilic character .

Structural and Crystallographic Insights

  • Highlights : Deviations from ideal trigonal planar geometry in guanidine derivatives (e.g., bond angle distortions) suggest conformational flexibility. The target compound’s thiophene sulfonyl group may induce similar distortions, affecting crystal packing and solubility .
  • Hydrogen Bonding: Non-classical C–H···O interactions observed in could be replicated in the target compound, stabilizing its solid-state structure and influencing solubility .

Biological Activity

N'-[2-(4-methoxyphenyl)ethyl]-N-(thiophene-2-sulfonyl)guanidine is a synthetic compound that exhibits potential biological activity due to its unique chemical structure. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O5S2, with a molecular weight of 499.6 g/mol. The compound features several functional groups that contribute to its biological activity:

  • Tetrahydroquinoline Core : This structure is associated with various pharmacological effects, including anti-cancer and anti-bacterial properties.
  • Thiophene Sulfonyl Group : Enhances solubility and may facilitate interactions with biological targets.
  • Methoxyphenethyl Moiety : Influences lipophilicity, affecting absorption and distribution in biological systems.

Research indicates that guanidine-containing compounds like this one can interact with various biological pathways:

  • CNS Activity : Guanidine derivatives are known for their central nervous system (CNS) effects, potentially acting as neuroprotective agents.
  • Anti-inflammatory Effects : Some studies suggest that such compounds may inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Inhibition of Na+/H+ Exchanger : This mechanism is crucial in regulating intracellular pH and volume, which can be disrupted during ischemic conditions, leading to cellular damage .

Pharmacological Properties

The compound has been investigated for various pharmacological activities:

  • Antidiabetic Effects : Some guanidine derivatives have shown promise in glucose regulation, making them potential candidates for diabetes treatment.
  • Antimicrobial Activity : Research has indicated that certain guanidine compounds possess bactericidal properties against a range of pathogens .
  • Neuroprotective Potential : Compounds similar to this guanidine derivative have been studied for their ability to prevent neurodegeneration associated with diseases like Alzheimer's .

Research Findings and Case Studies

Several studies have highlighted the biological activities of guanidine derivatives:

StudyFindings
Saczewski et al. (2009)Identified guanidine compounds as effective in preventing β-amyloid-related pathologies, crucial for Alzheimer's disease.
PubMed Review (2009)Summarized diverse pharmacological properties of guanidine derivatives, including anti-inflammatory and CNS effects.
ResearchGate StudyDemonstrated high bactericidal activity of metal complexes derived from guanidine, indicating potential for antimicrobial applications.

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